molecular formula C18H22N2O7 B4689714 methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate

methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate

Cat. No. B4689714
M. Wt: 378.4 g/mol
InChI Key: PTJDBBVOLUQAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is also known as MDMB-CHMICA, and it belongs to the class of synthetic cannabinoids.

Mechanism of Action

MDMB-CHMICA acts on the endocannabinoid system in the body, specifically by binding to cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, which can lead to the modulation of pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
MDMB-CHMICA has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, meaning it can reduce pain. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions. Additionally, MDMB-CHMICA has been found to have anxiolytic properties, meaning it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using MDMB-CHMICA in lab experiments is that it is a synthetic compound, meaning it can be easily synthesized and purified for use in experiments. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the endocannabinoid system. However, one limitation of using MDMB-CHMICA in experiments is that it is a relatively new compound, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on MDMB-CHMICA. One direction is to investigate its potential use as an anti-cancer agent, as preliminary studies have shown promising results. Another direction is to study its potential use in the treatment of inflammatory conditions such as arthritis. Additionally, more research is needed to determine the safety and efficacy of the compound in humans, particularly in the context of pain and anxiety management.

Scientific Research Applications

MDMB-CHMICA has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has also been investigated for its potential use as an anti-cancer agent. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)butanoylamino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7/c1-25-13-9-11(18(24)27-3)12(10-14(13)26-2)19-15(21)5-4-8-20-16(22)6-7-17(20)23/h9-10H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJDBBVOLUQAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate
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methyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}-4,5-dimethoxybenzoate

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